molecular formula C25H23N3O4S2 B2749491 Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1260930-46-8

Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2749491
CAS RN: 1260930-46-8
M. Wt: 493.6
InChI Key: XLMGCUFLJZNSEI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a sulfanyl group, an acetyl group, and an amino group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a thieno[3,2-d]pyrimidin-2-yl ring system, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the amino group, for example, could allow for reactions such as amide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers could all influence its properties .

Scientific Research Applications

Heterocyclic System Synthesis

Researchers have developed methods for preparing heterocyclic systems using related chemical structures. For instance, compounds have been synthesized for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles, showcasing the utility of similar compounds in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents have been reported, demonstrating the relevance of structurally similar compounds in developing new therapies for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Anti-HIV-1 Activity

Studies on derivatives of pyrimidin-4(3H)-ones, including efforts to synthesize new compounds with virus-inhibiting properties against type 1 human immunodeficiency virus, indicate the potential for similar compounds to contribute to antiviral research (Novikov, Ozerov, Sim, & Buckheit, 2004).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve synthesizing this compound, studying its properties, and investigating its potential applications .

properties

IUPAC Name

ethyl 4-[[2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-6-8-18(9-7-17)26-21(29)14-34-25-27-19-11-12-33-22(19)23(30)28(25)20-10-5-15(2)13-16(20)3/h5-13H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMGCUFLJZNSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

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